Ethyl 4-(4-chloroanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate Ethyl 4-(4-chloroanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0814337
InChI: InChI=1S/C19H14ClF3N2O2/c1-2-27-18(26)14-10-24-17-13(4-3-5-15(17)19(21,22)23)16(14)25-12-8-6-11(20)7-9-12/h3-10H,2H2,1H3,(H,24,25)
SMILES: CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Cl)C=CC=C2C(F)(F)F
Molecular Formula: C19H14ClF3N2O2
Molecular Weight: 394.8 g/mol

Ethyl 4-(4-chloroanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate

CAS No.:

Cat. No.: VC0814337

Molecular Formula: C19H14ClF3N2O2

Molecular Weight: 394.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-chloroanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate -

Specification

Molecular Formula C19H14ClF3N2O2
Molecular Weight 394.8 g/mol
IUPAC Name ethyl 4-(4-chloroanilino)-8-(trifluoromethyl)quinoline-3-carboxylate
Standard InChI InChI=1S/C19H14ClF3N2O2/c1-2-27-18(26)14-10-24-17-13(4-3-5-15(17)19(21,22)23)16(14)25-12-8-6-11(20)7-9-12/h3-10H,2H2,1H3,(H,24,25)
Standard InChI Key LMAPZJDCPMGBEP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Cl)C=CC=C2C(F)(F)F
Canonical SMILES CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Cl)C=CC=C2C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator